molecular formula C8H6N2O2 B1360288 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- CAS No. 21084-84-4

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

Cat. No. B1360288
CAS RN: 21084-84-4
M. Wt: 162.15 g/mol
InChI Key: INVHTFJJZGBKTM-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. The synthesis of 1,2,4-oxadiazol-3(2H)-ones has been extensively studied, and various methods have been developed for their preparation.

Mechanism Of Action

The mechanism of action of 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body. For example, the compound has been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspases.

Biochemical And Physiological Effects

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess antifungal activity against Candida albicans.

Advantages And Limitations For Lab Experiments

The use of 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- in lab experiments has several advantages. Firstly, the compound is relatively easy to synthesize, and various methods have been developed for its preparation. Secondly, it exhibits a wide range of biological activities, making it a versatile tool for studying different biological processes. However, the compound also has some limitations. For example, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in vivo.

Future Directions

There are several future directions for research on 1,2,4-oxadiazol-3(2H)-one, 5-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. This will help in the development of more potent and selective analogs. Secondly, the compound's potential as a scaffold for the development of new drugs needs to be explored further. Thirdly, its potential use in combination therapy with other drugs needs to be investigated. Finally, more studies are needed to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1,2,4-oxadiazol-3(2H)-ones can be achieved through different methods, including cyclization of hydrazides, cyclization of nitriles, and cyclization of amidoximes. Among these methods, the cyclization of hydrazides is the most commonly used approach. The reaction involves the condensation of hydrazides with carboxylic acids or their derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The resulting intermediate is then cyclized to form the desired 1,2,4-oxadiazol-3(2H)-one.

Scientific Research Applications

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a scaffold for the development of new drugs.

properties

IUPAC Name

5-phenyl-1,2,4-oxadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHTFJJZGBKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175311
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

CAS RN

21084-84-4
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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